molecular formula C22H22N2O2 B15263996 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15263996
M. Wt: 346.4 g/mol
InChI Key: ZTLXBKPQWKICCQ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(benzyloxy)benzaldehyde with 2-amino-4-methylpyridine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrido[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzyloxy)phenyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol
  • 4-(4-(Benzyloxy)phenyl)-6-(2,5-dichlorothiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

2-[4-(Benzyloxy)phenyl]-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, such as the benzyloxy group and the pyrido[1,2-a]pyrimidine core. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

7-methyl-2-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H22N2O2/c1-16-7-12-21-23-20(13-22(25)24(21)14-16)18-8-10-19(11-9-18)26-15-17-5-3-2-4-6-17/h2-6,8-11,13,16H,7,12,14-15H2,1H3

InChI Key

ZTLXBKPQWKICCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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